3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClFN2O4S and its molecular weight is 398.83. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides in Medicinal Chemistry
Sulfonamides, such as 4-chloro-3-nitrobenzenesulfonamide, have been explored for their ability to inhibit therapeutically relevant human carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. Compounds like these are significant for their potential therapeutic applications, including the treatment of glaucoma, epilepsy, and mountain sickness. The role of the primary sulfonamide group is pivotal, as it can facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based inhibitors, showcasing the dual utility in synthesis and biological activity Sapegin et al., 2018.
Fluorobenzenes in Drug Development
Fluorine substitution in pharmaceuticals, such as in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, has been identified to enhance the selectivity and potency of COX-2 inhibitors, leading to the development of drugs for treating inflammatory conditions. The introduction of a fluorine atom can notably increase selectivity towards COX-2 over COX-1, highlighting the importance of halogen atoms in modulating the activity and selectivity of pharmacological agents. This has implications in the design of anti-inflammatory drugs with reduced side effects Hashimoto et al., 2002.
Tetrahydrobenzo[1,4]oxazepines in Chemistry
Compounds containing the tetrahydrobenzo[1,4]oxazepine moiety, such as those synthesized through organocatalytic asymmetric Mannich reactions, are important pharmacophores in medicinal chemistry. They have been developed for their potential applications in creating chiral centers and as intermediates in the synthesis of biologically active molecules. The ability to construct tetrasubstituted C–F stereocenters with high enantioselectivity is critical for the development of new pharmaceutical agents Li et al., 2019.
Properties
IUPAC Name |
3-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c1-2-21-7-8-25-16-6-3-11(9-13(16)17(21)22)20-26(23,24)12-4-5-15(19)14(18)10-12/h3-6,9-10,20H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWPZWLCARZDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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